5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid
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Overview
Description
5-(2-fluorophenyl)spiro[23]hexane-5-carboxylic acid is a chemical compound with the molecular formula C13H13FO2 It contains a spiro[23]hexane ring system, which is a bicyclic structure where two rings share a single atom The compound also features a fluorophenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spiro[2.3]hexane Ring: This step involves the cyclization of a suitable precursor to form the spiro[2.3]hexane ring system. This can be achieved through a [1+2]-cycloaddition reaction, where a diazo compound reacts with an unsaturated nitrile.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a substitution reaction, where a suitable fluorinated aromatic compound reacts with the spiro[2.3]hexane intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid has several scientific research applications, including:
Biology: It can be used as a probe to study biological processes, such as enzyme activity and receptor binding.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity, while the spiro[2.3]hexane ring provides structural rigidity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid can be compared with other similar compounds, such as:
5-(4-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid: This compound has a fluorine atom at the para position of the phenyl ring, which can influence its chemical properties and reactivity.
5-(2,4-difluorophenyl)spiro[2.3]hexane-5-carboxylic acid: The presence of two fluorine atoms on the phenyl ring can further modify the compound’s properties, potentially enhancing its biological activity.
1-Aminospiro[2.3]hexane-1,5-dicarboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which impart distinct chemical and biological properties.
Properties
CAS No. |
1490623-78-3 |
---|---|
Molecular Formula |
C13H13FO2 |
Molecular Weight |
220.2 |
Purity |
95 |
Origin of Product |
United States |
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